![molecular formula C16H18N4O3S B2584275 (1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone CAS No. 1428363-87-4](/img/structure/B2584275.png)
(1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone is a complex organic compound that has garnered attention due to its unique structural features and potential applications in various scientific fields. This compound, characterized by its fused benzimidazole and azetidine rings, is synthesized for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone involves multiple steps, each requiring precise reaction conditions:
Cyclopropylsulfonylation of Azetidinone: : The starting material azetidinone undergoes sulfonylation using cyclopropylsulfonyl chloride in the presence of a base like triethylamine, resulting in the formation of cyclopropylsulfonyl azetidinone.
Formation of the Benzimidazole Core: : The benzimidazole ring is synthesized via a condensation reaction between o-phenylenediamine and a suitable carboxylic acid or aldehyde under acidic conditions.
Coupling Reaction: : The final step involves coupling the cyclopropylsulfonyl azetidinone with the benzimidazole derivative through a nucleophilic substitution reaction, typically facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For industrial-scale production, optimized reaction conditions are essential to maximize yield and purity:
High-Pressure Reactors: : These are used to control temperature and pressure conditions, ensuring complete reactions and minimizing side products.
Automated Sequential Addition: : Automated systems add reagents in precise sequences and amounts to ensure reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone undergoes several types of chemical reactions:
Oxidation: : Involves converting the compound to its corresponding sulfoxide or sulfone, typically using oxidizing agents like mCPBA (meta-chloroperbenzoic acid).
Reduction: : The reduction of imidazole rings can be carried out using reducing agents such as sodium borohydride.
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur at reactive sites on the benzimidazole or azetidine rings.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: : mCPBA, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Bases: : Triethylamine, potassium carbonate.
Major Products
Major products from these reactions include oxidized derivatives, reduced amines, and substituted benzimidazole compounds.
Scientific Research Applications
Chemistry
This compound is used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.
Biology and Medicine
It exhibits potential biological activities, such as antibacterial, antifungal, and anti-inflammatory properties, making it a candidate for drug development.
Industry
In the industrial realm, it is explored for applications in materials science, including the development of novel polymers and catalysts.
Mechanism of Action
The mechanism by which (1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone exerts its effects involves:
Binding to Biological Targets: : It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathway Modulation: : The compound can alter biochemical pathways, impacting cellular processes such as signal transduction or metabolism.
Comparison with Similar Compounds
Comparing (1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone with similar compounds highlights its unique features:
Unique Structural Motifs: : The combination of cyclopropylsulfonyl and azetidine with benzimidazole rings is less common compared to simpler analogs.
Enhanced Biological Activity: : Its structural complexity may enhance binding affinity and specificity towards certain biological targets.
Similar compounds include:
(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone
2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole derivatives
By understanding and synthesizing such compounds, researchers can explore their vast potential in various scientific disciplines.
Properties
IUPAC Name |
(1-cyclopropylsulfonylazetidin-3-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-15(11-9-18(10-11)24(22,23)12-5-6-12)20-8-7-19-14-4-2-1-3-13(14)17-16(19)20/h1-4,11-12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMKIQSJZNDVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN4C3=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
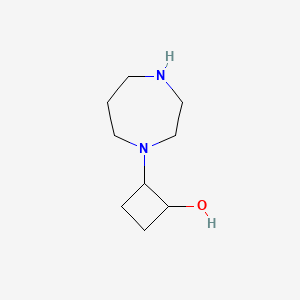
![1-Azaspiro[3.3]heptane hydrochloride](/img/structure/B2584193.png)
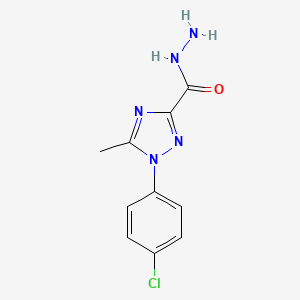
![9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline](/img/structure/B2584200.png)
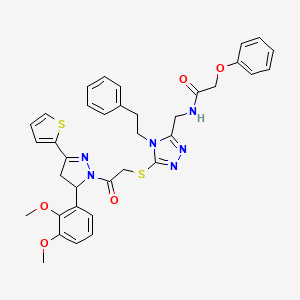
![N-[1-(2-Fluorophenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2584204.png)
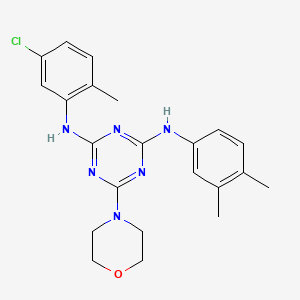
![3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one](/img/structure/B2584206.png)
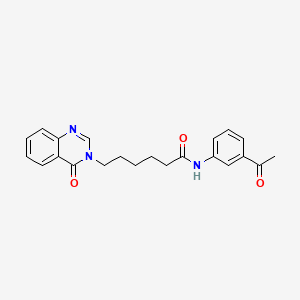
![Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate](/img/structure/B2584208.png)
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2584209.png)
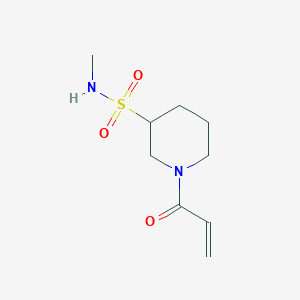
![4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B2584212.png)
![6-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2584213.png)
